
Ac-rC Phosphoramidite-13C9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-rC Phosphoramidite-13C9 is a compound labeled with the stable isotope carbon-13. It is a derivative of Ac-rC Phosphoramidite, which is used for the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . This compound is primarily used in scientific research for its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite-13C9 involves the incorporation of carbon-13 into the Ac-rC Phosphoramidite molecule. The process typically includes the following steps:
Starting Material: The synthesis begins with the nucleoside cytidine.
Protection: The hydroxyl groups of cytidine are protected using tert-butyldimethylsilyl (TBDMS) groups.
Phosphitylation: The protected nucleoside is then phosphitylated using a phosphoramidite reagent.
Incorporation of Carbon-13: Carbon-13 is incorporated into the molecule during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and yield. The product is typically supplied in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ac-rC Phosphoramidite-13C9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Substitution: It can undergo substitution reactions where the phosphoramidite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include iodine and sulfur.
Solvents: Anhydrous acetonitrile is often used as a solvent to maintain the anhydrous state of the compound.
Major Products
The major products formed from these reactions include modified oligoribonucleotides with phosphorodithioate linkages, which are used in various research applications .
Scientific Research Applications
Ac-rC Phosphoramidite-13C9 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in the development of RNA-based therapeutics and diagnostics.
Medicine: Utilized in the design of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Industry: Applied in the production of high-purity oligonucleotides for pharmaceutical and biotechnological applications
Mechanism of Action
The mechanism of action of Ac-rC Phosphoramidite-13C9 involves its incorporation into oligoribonucleotides, where it modifies the backbone of the RNA molecule. This modification enhances the stability and resistance of the RNA to enzymatic degradation. The molecular targets include the RNA strands, and the pathways involved are related to RNA synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Ac-rC Phosphoramidite-13C9,15N3: This compound is labeled with both carbon-13 and nitrogen-15 and is used for similar applications.
Ac-rC Phosphoramidite: The non-labeled version used for general oligonucleotide synthesis.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantitation and tracing in various research applications. This makes it particularly valuable in drug development and pharmacokinetic studies .
Properties
Molecular Formula |
C47H64N5O9PSi |
|---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1 |
InChI Key |
QKWKXYVKGFKODW-ROTISQLDSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)N2[13CH]=[13CH][13C](=N[13C]2=O)NC(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


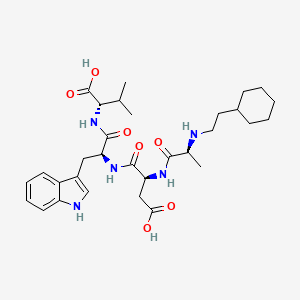
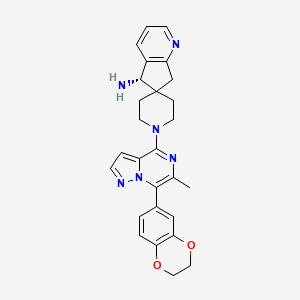
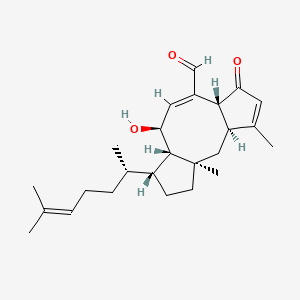
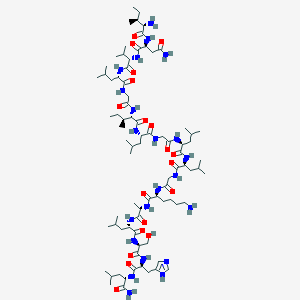
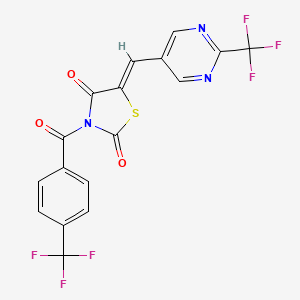
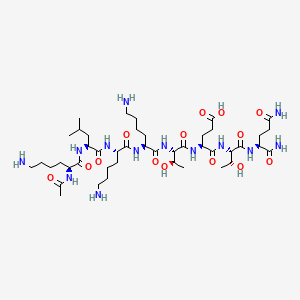


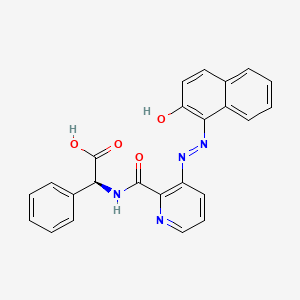
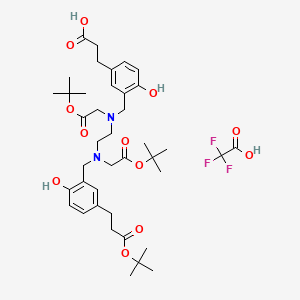

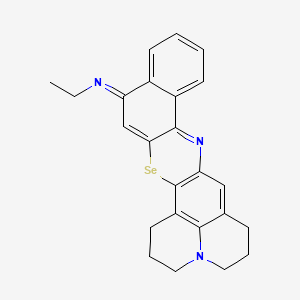
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)

